molecular formula C11H14ClF2N B13628386 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride

Cat. No.: B13628386
M. Wt: 233.68 g/mol
InChI Key: OBIJKFFQRKAKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by the presence of a difluorophenyl group attached to a cyclobutane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a using a difluorophenylboronic acid and a cyclobutyl halide.

    Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow reactors for coupling reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or alkylated products.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the cyclobutane ring provides structural rigidity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone
  • 1-(2,6-Difluorophenyl)methylamine
  • 1-(2,6-Difluorophenyl)cyclobutane

Uniqueness

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both the difluorophenyl group and the cyclobutane ring, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C11H14ClF2N

Molecular Weight

233.68 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H13F2N.ClH/c1-7-5-11(14,6-7)10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6,14H2,1H3;1H

InChI Key

OBIJKFFQRKAKFV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=C(C=CC=C2F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.